molecular formula C11H14INO2 B8121295 3-Ethoxy-N-ethyl-4-iodobenzamide

3-Ethoxy-N-ethyl-4-iodobenzamide

Cat. No.: B8121295
M. Wt: 319.14 g/mol
InChI Key: MYJGAJLUZUEZFP-UHFFFAOYSA-N
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Description

3-Ethoxy-N-ethyl-4-iodobenzamide is an organic compound with the molecular formula C11H14INO2 It is a derivative of benzamide, characterized by the presence of ethoxy, ethyl, and iodine substituents on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethoxy-N-ethyl-4-iodobenzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-iodobenzoic acid.

    Esterification: The 4-iodobenzoic acid is esterified with ethanol to form ethyl 4-iodobenzoate.

    Amidation: The ethyl 4-iodobenzoate is then reacted with ethylamine to form this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale esterification and amidation reactions, utilizing efficient catalysts and optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Ethoxy-N-ethyl-4-iodobenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, altering the functional groups attached to the benzene ring.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and other nucleophiles.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

    Substitution: Products depend on the nucleophile used, resulting in compounds like 3-ethoxy-N-ethyl-4-azidobenzamide or 3-ethoxy-N-ethyl-4-cyanobenzamide.

    Oxidation and Reduction: Products include various oxidized or reduced derivatives of the original compound.

Scientific Research Applications

3-Ethoxy-N-ethyl-4-iodobenzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Ethoxy-N-ethyl-4-iodobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxy and ethyl groups may enhance its binding affinity and specificity, while the iodine atom can participate in halogen bonding, influencing the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

  • N-Ethyl-4-iodobenzamide
  • N-(4-chlorophenyl)-2-hydroxy-5-iodobenzamide
  • N-(4-ethylphenyl)-2-iodobenzamide

Uniqueness

3-Ethoxy-N-ethyl-4-iodobenzamide is unique due to the presence of the ethoxy group, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds. This structural variation can lead to differences in solubility, stability, and interaction with molecular targets.

Properties

IUPAC Name

3-ethoxy-N-ethyl-4-iodobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14INO2/c1-3-13-11(14)8-5-6-9(12)10(7-8)15-4-2/h5-7H,3-4H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYJGAJLUZUEZFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=CC(=C(C=C1)I)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14INO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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